molecular formula C8H10BrCl2N B6159272 (1R)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride CAS No. 2554381-12-1

(1R)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6159272
CAS No.: 2554381-12-1
M. Wt: 271
InChI Key:
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Description

(1R)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of bromine and chlorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-chlorophenol.

    Formation of Intermediate: The phenol group is protected, and the bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions.

    Amine Introduction: The protected intermediate undergoes a series of reactions to introduce the amine group, often involving reductive amination.

    Final Product: The hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove halogen substituents or to convert the amine to an alkane.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1R)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A precursor in the synthesis of (1R)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride.

    4-Chloro-3-methylphenol: Another halogenated phenol with different substituents.

    2-Aminoethylphosphonic acid: A compound with a similar amine group but different overall structure.

Uniqueness

This compound is unique due to its specific combination of bromine and chlorine substituents on the phenyl ring, as well as its chiral center. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2554381-12-1

Molecular Formula

C8H10BrCl2N

Molecular Weight

271

Purity

95

Origin of Product

United States

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